2,2-Bis(4-(heptyloxy)phenyl)butane
Description
2,2-Bis(4-(heptyloxy)phenyl)butane is a derivative of bisphenol B (2,2-bis(4-hydroxyphenyl)butane), where the hydroxyl (-OH) groups are replaced with heptyloxy (-O-C₇H₁₅) substituents . This modification enhances its hydrophobicity and alters its physicochemical properties, making it relevant for applications in materials science and pharmaceuticals. The heptyloxy chains introduce flexibility and influence molecular packing, which can affect crystallization behavior and solubility.
Properties
Molecular Formula |
C30H46O2 |
|---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
1-heptoxy-4-[2-(4-heptoxyphenyl)butan-2-yl]benzene |
InChI |
InChI=1S/C30H46O2/c1-5-8-10-12-14-24-31-28-20-16-26(17-21-28)30(4,7-3)27-18-22-29(23-19-27)32-25-15-13-11-9-6-2/h16-23H,5-15,24-25H2,1-4H3 |
InChI Key |
ZBRZCZRWMRIUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(C)(CC)C2=CC=C(C=C2)OCCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Alkoxy Substituents
A. Triazole Derivatives with Heptyloxy/Hexyloxy Groups
Compounds like 3-heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole (5f) share structural similarities with 2,2-bis(4-(heptyloxy)phenyl)butane, particularly in their alkoxy-substituted aromatic rings. However, the triazole core introduces rotational flexibility, which enhances receptor-binding affinity in pharmacological contexts .
Key Insight : The triazole derivatives demonstrate superior anticonvulsant activity compared to carbamazepine (PI = 6.4), attributed to their rotatable triazole ring and optimized alkoxy chain lengths .
B. Benzophenone Derivatives with Long Alkoxy Chains 3,3',4,4'-Tetrakis(octyloxy)benzophenone (4O8) features a benzophenone core with octyloxy (C₈H₁₇O) chains. Compared to this compound, this compound has longer alkoxy groups and a rigid aromatic ketone backbone, which may reduce solubility but improve thermal stability .
Diazene Derivatives with Heptyloxy Groups
Diazene, bis[4-(heptyloxy)phenyl]-, 1-oxide shares the heptyloxy-substituted phenyl groups but replaces the butane bridge with a diazene (N=N) group. This structural difference significantly alters electronic properties:
Key Insight : The diazene derivative’s high logP (8.31) suggests strong lipophilicity, a trait likely shared by this compound due to its heptyloxy groups .
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